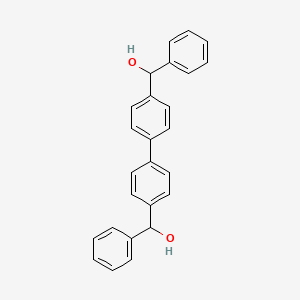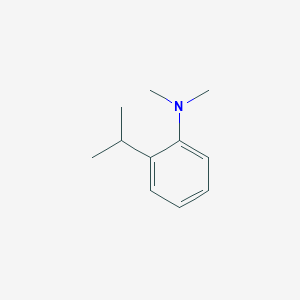
N,N-Dimethyl-2-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(propan-2-yl)aniline: is an organic compound that belongs to the class of tertiary amines. It features a dimethylamino group attached to a phenyl ring, with an isopropyl group at the ortho position. This compound is a derivative of aniline and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alkylation of Aniline: One common method for synthesizing N,N-Dimethyl-2-(propan-2-yl)aniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
This method is efficient and widely used in industrial settings .
-
Use of Dimethyl Ether: Another method involves using dimethyl ether as the methylating agent instead of methanol. This reaction also requires an acid catalyst and follows a similar mechanism .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(propan-2-yl)aniline can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: N,N-Dimethyl-2-(propan-2-yl)aniline is used as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology:
Biochemical Studies: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: This compound is a precursor in the synthesis of certain drugs, contributing to the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(propan-2-yl)aniline involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The presence of the dimethylamino group enhances its electron-donating ability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the isopropyl group.
N,N-Diethyl-2-(propan-2-yl)aniline: Similar but with ethyl groups instead of methyl groups.
2,6-Diisopropyl-N,N-dimethylaniline: Similar but with two isopropyl groups at the ortho positions.
Uniqueness:
N,N-Dimethyl-2-(propan-2-yl)aniline: is unique due to the presence of both the dimethylamino group and the isopropyl group, which confer specific chemical properties and reactivity patterns. This combination makes it particularly useful in certain catalytic and synthetic applications.
Properties
CAS No. |
55359-23-4 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-9(2)10-7-5-6-8-11(10)12(3)4/h5-9H,1-4H3 |
InChI Key |
IOAGYDXMJWZUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


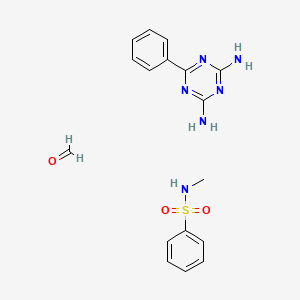
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
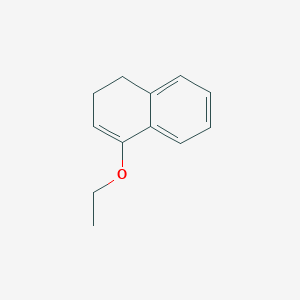
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

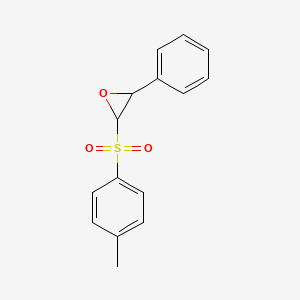
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
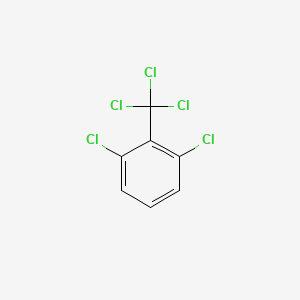
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
